Methyl 1-(methylamino)cyclohexane-1-carboxylate
Description
Methyl 1-(methylamino)cyclohexane-1-carboxylate (CAS: 61324-64-9) is a cyclohexane-derived compound featuring a methyl ester and a methylamino substituent at the 1-position. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, as evidenced by its structural analogs in patent applications for drug candidates .
Properties
IUPAC Name |
methyl 1-(methylamino)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10-9(8(11)12-2)6-4-3-5-7-9/h10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFFJVYBIIFJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869939-85-5 | |
| Record name | methyl 1-(methylamino)cyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(methylamino)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with methylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to ensure the desired purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
In the presence of aqueous HCl or H₂SO₄, the ester hydrolyzes to form 1-(methylamino)cyclohexane-1-carboxylic acid and methanol. -
Basic Hydrolysis (Saponification) :
Using NaOH or KOH, the ester converts to the carboxylate salt, which is acidified to yield the free carboxylic acid.Typical solvents: Ethanol/water mixtures.
Reduction Reactions
The ester group is reducible to a primary alcohol using strong hydride donors:
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LiAlH₄ Reduction :
Lithium aluminum hydride reduces the ester to 1-(methylamino)cyclohexanemethanol.Reaction conditions: Anhydrous diethyl ether or THF, 0°C to room temperature .
Oxidation Reactions
The tertiary amine group resists oxidation under mild conditions but forms an N-oxide with strong oxidizers:
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H₂O₂ or mCPBA Oxidation :
The N-oxide product is stabilized by the cyclohexane ring’s steric bulk.
Substitution Reactions
The methylamino group participates in nucleophilic substitution:
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Alkylation :
Reacting with alkyl halides (e.g., CH₃I) yields quaternary ammonium salts.Solvents: Dichloromethane or acetonitrile; room temperature .
Transesterification
The ester group reacts with alcohols in acidic or basic media to form new esters:
Cyclohexane Ring Reactivity
Under extreme conditions (e.g., Birch reduction), the ring may undergo partial hydrogenation, though this is less common due to steric hindrance from substituents .
Mechanistic Insights
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Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with protonation of the carbonyl oxygen enhancing electrophilicity.
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N-Oxidation : Involves electrophilic attack of peroxide on the amine’s lone pair, forming a three-membered transition state.
Scientific Research Applications
Scientific Research Applications
- Chemistry: Methyl 1-(methylamino)cyclohexane-1-carboxylate serves as a building block in the synthesis of complex organic molecules.
- Biology: This compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
- Medicine: There is ongoing research to explore potential therapeutic applications, such as the development of new drugs for neurological disorders.
- Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Chemical Reactions
Like 1-(Methylamino)cyclohexane-1-carboxylic acid, this compound can undergo several chemical reactions:
- Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents such as lithium aluminum hydride.
- Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Analogs and Derivatives
Based on the search results, a related compound, 1-(Methylamino)-4-phenylcyclohexane-1-carboxylic acid, is relevant. Its reactions include:
- Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
- Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
- Substitution: Undergoing nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
1-(Methylamino)cyclohexane-1-carboxylic acid, a compound structurally related to this compound, has demonstrated biological activities. Research indicates that 1-(Methylamino)cyclohexane-1-carboxylic acid may exert its effects primarily through modulation of neurotransmitter systems, particularly by enhancing GABAergic inhibition in the cerebellar cortex. Studies have shown that administration of 1-(Methylamino)cyclohexane-1-carboxylic acid significantly decreased the spontaneous firing rate of Purkinje cells in rats, suggesting an enhancement of inhibitory signals mediated by GABAergic interneurons.
1-(Methylamino)cyclohexane-1-carboxylic acid has also shown potential in reducing seizure activity through its action on neuronal excitability. In vivo studies reported a decrease in spontaneous simple spike activity in Purkinje cells following administration of 1-(Methylamino)cyclohexane-1-carboxylic acid, which was linked to enhanced inhibition from GABAergic neurons.
Arginase Inhibition
Patents have highlighted the role of 1-(Methylamino)cyclohexane-1-carboxylic acid as an arginase inhibitor. The inhibition of arginase may have therapeutic implications for conditions including cancer and cardiovascular diseases.
Mechanism of Action
The mechanism of action of Methyl 1-(methylamino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Methyl 1-Amino-4-methylcyclohexanecarboxylate (CAS: 181300-38-9)
- Structure: Differs by the presence of a 4-methyl group and a primary amino group instead of methylamino.
- Molecular Weight : 214.3 g/mol (higher due to additional methyl).
- The primary amino group may enhance hydrogen bonding but reduce lipophilicity .
Methyl 2-(chloromethyl)cyclohexane-1-carboxylate (CAS: EN300-651199)
- Structure: Contains a chloromethyl group instead of methylamino.
- Molecular Weight : 352.19 g/mol.
- Implications: The chloromethyl group increases electrophilicity, making it more reactive in nucleophilic substitutions.
Ester Group Modifications
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate (CAS: 1044637-58-2)
- Structure: Ethyl ester (vs. methyl) with amino and 4-methyl groups.
- Molecular Weight : 201.27 g/mol.
- Implications: The ethyl ester may enhance metabolic stability and lipophilicity, affecting bioavailability. Positional differences (3-amino vs. 1-methylamino) alter spatial interactions in binding sites .
Ring Size and Saturation Effects
Methyl 1-(methylamino)cyclobutanecarboxylate (Patent Reference)
- Structure : Cyclobutane ring (4-membered) instead of cyclohexane.
- Implications : Increased ring strain in cyclobutane enhances reactivity but reduces stability. Patent data show its use in synthesizing spirolactams (e.g., LCMS m/z 411 [M+H]⁺), suggesting similar intermediates for strained macrocycles .
Methyl cyclohex-1-ene-1-carboxylate (CAS: 18448-47-0)
Functional Group Complexity
Methyl 1-[(cyclopentylcarbamoyl)amino]cyclohexanecarboxylate (CAS: 1429901-04-1)
- Structure : Urea-linked cyclopentyl group.
- Implications: The urea moiety adds hydrogen-bonding capacity and bulkiness, likely enhancing target specificity in drug design. Contrasts with the simpler methylamino group’s versatility in coupling reactions .
Comparative Data Table
Biological Activity
Methyl 1-(methylamino)cyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neurobiology and pharmacology. This article reviews the biological activity associated with this compound, drawing from various studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : CHN\O
- Molecular Weight : 183.25 g/mol
- Structural Features : The compound features a cyclohexane ring with a methylamino group and a carboxylate ester functional group.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the activity of neurotransmitters, particularly in neuronal differentiation and maturation processes.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly in neuroblastoma cell lines. The compound promotes neuronal differentiation, which is crucial for developing therapeutic strategies for neurodegenerative diseases.
Cytotoxicity Studies
A series of cytotoxicity assays were performed to evaluate the safety profile of this compound. The results indicated that at pharmacologically relevant concentrations, the compound does not exhibit significant cytotoxic effects on human cell lines.
Study on Neuroblastoma Differentiation
A pivotal study demonstrated that this compound significantly induces differentiation in neuroblastoma cells. The mechanism involves alterations in mitochondrial metabolism and energy production pathways, leading to enhanced neuronal characteristics in treated cells .
Toxicological Assessment
In a comprehensive toxicity assessment, this compound was evaluated for acute toxicity and skin irritation potential. Results indicated that the compound has a low toxicity profile, making it a candidate for further pharmacological development .
Research Findings
Recent studies have highlighted the potential of this compound as a therapeutic agent. Key findings include:
- Neuronal Differentiation : The compound promotes maturation in neuroblastoma cells, suggesting its utility in treating conditions like neuroblastoma or other neurodegenerative diseases.
- Non-Cytotoxic Profile : Even at higher concentrations, it does not induce significant cytotoxic effects, indicating a favorable safety profile for potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
